molecular formula C12H15N3O B13580879 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13580879
M. Wt: 217.27 g/mol
InChI Key: BAWGORKZZYINRU-UHFFFAOYSA-N
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Description

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a benzyl group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl pyrazole aldehydes, while reduction could produce various amino alcohol derivatives.

Scientific Research Applications

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological molecules, while the benzyl group may enhance lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the benzyl group.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but with different substituents.

    1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another pyrazole derivative with distinct functional groups.

Uniqueness

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the benzyl group and the aminoethanol moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-amino-1-(1-benzylpyrazol-4-yl)ethanol

InChI

InChI=1S/C12H15N3O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9,12,16H,6,8,13H2

InChI Key

BAWGORKZZYINRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(CN)O

Origin of Product

United States

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